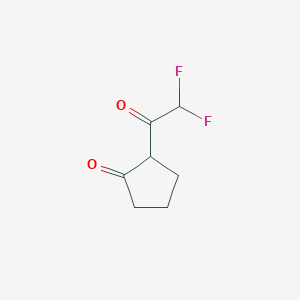

2-(Difluoroacetyl)cyclopentanone

Overview

Description

2-(Difluoroacetyl)cyclopentanone is a useful research compound. Its molecular formula is C7H8F2O2 and its molecular weight is 162.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Difluoroacetyl)cyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoroacetyl)cyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Reactions

2-(Difluoroacetyl)cyclopentanone: is a fascinating substrate for photochemical studies. Researchers have explored its behavior in [2+2] photocycloaddition reactions with alkenes. These reactions yield cyclobutene aldehydes, which can serve as versatile intermediates in organic synthesis . Understanding the scope and limitations of these photochemical processes is crucial for designing efficient synthetic routes.

Tandem Reactions

The compound participates in tandem processes, combining [2+2] cycloadditions with Norrish I/γ-hydrogen transfer reactions. By optimizing reaction conditions, researchers have obtained specific cyclobutene aldehydes. However, substrate diversity remains a challenge, and regioselectivity control during the Norrish-I process can be problematic .

Tricyclic Oxetanes Formation

Surprisingly, some cyclobutene aldehydes derived from this compound undergo intramolecular Paternò–Büchi reactions. These reactions lead to the formation of previously unknown tricyclic oxetanes. This discovery highlights the potential for one-pot triple photochemical reaction sequences involving 2-(Difluoroacetyl)cyclopentanone .

Natural Product Synthesis

Cyclopentanones are essential building blocks in natural product synthesis. Researchers have utilized this compound to construct complex molecules, including bioactive compounds and pharmaceuticals. By incorporating it into synthetic pathways, they achieve efficient access to diverse cyclobutane-containing natural products .

Mechanism of Action

Target of Action

Similar compounds such as enflurane, a halogenated inhalational anesthetic, are known to interact with key regulators of striated muscle performance

Biochemical Pathways

For instance, the cpnABCDE genes encode enzymes for the five-step conversion of cyclopentanol to glutaric acid, catalyzed by cyclopentanol dehydrogenase, cyclopentanone 1,2-monooxygenase, a ring-opening 5-valerolactone hydrolase, 5-hydroxyvalerate dehydrogenase, and 5-oxovalerate dehydrogenase . It is plausible that 2-(Difluoroacetyl)cyclopentanone may interact with similar pathways, but this requires further investigation.

Action Environment

It is known that cyclopentanone, a related compound, may be released to the environment via effluents at sites where it is produced or used as an intermediate for pharmaceuticals, biologicals, insecticides, and rubber chemicals

properties

IUPAC Name |

2-(2,2-difluoroacetyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O2/c8-7(9)6(11)4-2-1-3-5(4)10/h4,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHGZVVNOXRYFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289398 | |

| Record name | 2-(2,2-Difluoroacetyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoroacetyl)cyclopentanone | |

CAS RN |

938001-14-0 | |

| Record name | 2-(2,2-Difluoroacetyl)cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938001-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2-Difluoroacetyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B7785217.png)

![Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7785224.png)

![methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785267.png)

![3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B7785279.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B7785284.png)

![ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate](/img/structure/B7785305.png)

![Methyl 1,3-dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785306.png)